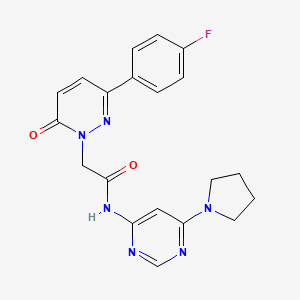
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20FN5O2
- Molecular Weight : 380.4 g/mol
- CAS Number : 922994-01-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways and gene expression.
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Antitumor Activity :
- In vitro studies have shown that the compound exhibits significant antiproliferative effects on various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against SJSA-1 cells, indicating potent antitumor properties .
- A pharmacodynamic study indicated that oral administration of the compound at 100 mg/kg resulted in upregulation of tumor suppressor proteins such as p53 and p21 in xenograft models, suggesting its role in inducing apoptosis in cancer cells .
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related derivatives:
科学研究应用
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells. Research indicates its effectiveness in targeting specific protein kinases involved in cell cycle regulation and apoptosis, particularly in acute myeloid leukemia (AML) cell lines. For instance, studies have demonstrated that it can modulate protein kinase activity, leading to reduced cell viability and increased apoptosis in cancerous cells .
Inhibition of Kinase Activity
A significant application of this compound lies in its ability to inhibit various kinases, which are critical for cellular signaling pathways. The inhibition of cyclin-dependent kinases (CDK4 and CDK6) has been linked to its anticancer properties, making it a candidate for further development as a therapeutic agent against malignancies .
Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although further research is necessary to elucidate the precise pathways involved .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of the compound on MV4-11 cells (a human AML cell line). The results indicated that treatment with varying concentrations of the compound led to significant inhibition of cell growth and induction of apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptotic markers, confirming the compound's potential as a therapeutic agent against AML .
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The study utilized biochemical assays to demonstrate that the compound effectively inhibited CDK4 and CDK6 activity, leading to cell cycle arrest in cancer cells. This mechanism highlights its potential as a targeted therapy for cancers characterized by dysregulated kinase activity .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells | Induces apoptosis in AML cell lines |
| Kinase Inhibition | Modulates activity of CDK4 and CDK6 | Leads to cell cycle arrest |
| Antimicrobial Properties | Exhibits activity against bacterial strains | Effective against S. aureus and E. coli |
属性
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-15-5-3-14(4-6-15)16-7-8-20(29)27(25-16)12-19(28)24-17-11-18(23-13-22-17)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUPETBQBGESML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













